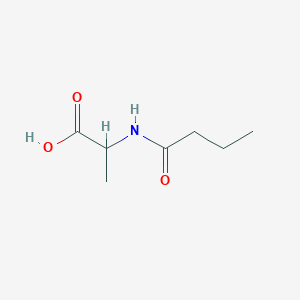
2-Butyrylaminopropionic acid
Cat. No. B031129
Key on ui cas rn:
59875-04-6
M. Wt: 159.18 g/mol
InChI Key: DTIMTCJMOWXMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06878708B2
Procedure details


22.27 g (250 mmol) of D,L-alanine and 55.66 g (550 mmol) of triethylamine are dissolved in 250 ml of dichloromethane, and the solution is cooled to 0° C. 59.75 g (550 mmol) of trimethylsilyl chloride are added dropwise, and the solution is stirred at room temperature for 1 hour and at 40° C. for one hour. After cooling to −10° C., 26.64 g (250 mmol) of butyryl chloride are added dropwise, and the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour. With ice-cooling, 125 ml of water are added dropwise, and the reaction mixture is stirred at room temperature for 15 minutes. The aqueous phase is evaporated to dryness, the residue is triturated with acetone and the mother liquor is filtered off with suction. Following removal of the solvent, the residue is chromatographed. The resulting product is dissolved in 3N aqueous sodium hydroxide solution, and the resulting solution is evaporated to dryness. The residue is taken up in conc. HCl and again evaporated to dryness. The residue is triturated with acetone, the precipitated solid is filtered off with suction and the solvent is removed under reduced pressure. This gives 28.2 g (71%) of a viscous oil which crystallizes after some time.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:4]([OH:6])=[O:5])[CH3:3].C(N(CC)CC)C.C[Si](Cl)(C)C.[C:19](Cl)(=[O:23])[CH2:20][CH2:21][CH3:22]>ClCCl.O>[C:19]([NH:1][CH:2]([CH3:3])[C:4]([OH:6])=[O:5])(=[O:23])[CH2:20][CH2:21][CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.27 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C)C(=O)O
|
|
Name
|
|
|
Quantity
|
55.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
59.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
26.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred at room temperature for 1 hour and at 40° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to −10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture is stirred at −10° C. for 2 hours and at room temperature for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With ice-cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture is stirred at room temperature for 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is triturated with acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mother liquor is filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting product is dissolved in 3N aqueous sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
again evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is triturated with acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated solid is filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This gives 28.2 g (71%) of a viscous oil which crystallizes after some time
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
